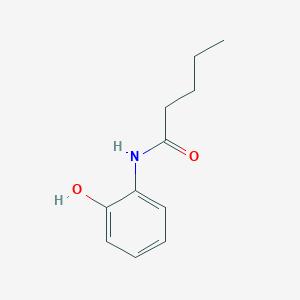

N-(2-hydroxyphenyl)pentanamide

Description

N-(2-hydroxyphenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide chain attached to a phenyl ring substituted with a hydroxyl group at the ortho (2nd) position. The hydroxyl group at the 2-position facilitates hydrogen bonding, influencing solubility and target interactions.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)pentanamide |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3,(H,12,14) |

InChI Key |

CPDBTXJFQVMXCM-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1O |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3-Hydroxyphenyl)Pentanamide (CAS: 55791-89-4)

- Structural Difference : The hydroxyl group is at the meta (3rd) position instead of the ortho position.

- Pharmacokinetics: Altered metabolism due to differences in steric hindrance and electronic effects. No direct cytotoxicity data is available, but positional isomerism often affects bioavailability .

N-(4-Methoxyphenyl)Pentanamide (N4MP)

- Structural Difference : A methoxy group replaces the hydroxyl group at the para (4th) position.

- Key Findings: Anthelmintic Activity: Demonstrates time- and concentration-dependent immobilization of Toxocara canis larvae, comparable to albendazole but with delayed onset (48–72 hours for full lethality vs. 24–48 hours for albendazole) . Toxicity: Significantly lower cytotoxicity in human (HaCaT) and animal (Vero) cell lines compared to albendazole (30–50% cell viability reduction for albendazole vs. Drug-Likeness: Adheres to Lipinski’s rules, with a topological polar surface area (TPSA) of 46.2 Ų, logP of 2.5, and synthetic accessibility score of 2.2, indicating favorable oral absorption and BBB penetration .

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

- Structural Difference : A 2-propyl group is added to the pentanamide chain.

- Pharmacokinetics :

N-(6-Fluoro-1,3-Benzothiazol-2-yl)Pentanamide

- Structural Difference : A fluorinated benzothiazole ring replaces the hydroxyphenyl group.

- Properties: Electron Effects: The electron-withdrawing fluorine atom enhances metabolic stability and receptor affinity. Applications: Potential use in targeting neurological or oncological pathways, though specific data is lacking .

Comparative Data Table

Research Findings and Implications

- Anthelmintic Derivatives : N4MP’s structural simplification from albendazole retains efficacy while reducing toxicity, highlighting the importance of substituent positioning (methoxy vs. hydroxy) in drug design .

- Metabolic Considerations : The 2-hydroxyphenyl group in this compound may increase susceptibility to Phase II conjugation (e.g., glucuronidation), unlike the methoxy group in N4MP, which resists such modifications .

- Therapeutic Potential: Fluorinated and propyl-substituted analogs show promise in niche applications but require further in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.